2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride
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Description
2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride, also known as TAN-67, is a synthetic compound that has been widely studied for its potential use in the treatment of various medical conditions.
Scientific Research Applications
Hydrolysis and Acylation in Organic Synthesis
Research demonstrates the utility of spirocyclic compounds in organic synthesis, highlighting their behavior under conditions of hydrolysis and acylation. For instance, acid-catalyzed hydrolysis of dialkyl-substituted amino-imino morpholinyl oxaspiro compounds under mild conditions can lead to the formation of oxo-oxa-azaspiro nonatrienes, which upon acylation afford N-acetamides. This illustrates the compound's utility in synthesizing complex organic molecules with potential applications in drug development and materials science (Belikov et al., 2013).
Synthesis of Spirocyclic Oxetane-Fused Compounds
The synthesis of spirocyclic oxetane-fused compounds, such as 2-oxa-7-azaspiro[3.5]nonane, has been explored for their potential applications in medicinal chemistry. These compounds can serve as intermediates for the development of drugs and biologically active molecules, indicating the relevance of the structural framework of 2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide; hydrochloride in drug discovery processes (Gurry et al., 2015).
Intramolecular Oxidative Cyclization
The compound's structural framework suggests its potential utility in intramolecular oxidative cyclization reactions. For instance, reactions involving ketoximes with phenyliodine(III) bis(trifluoroacetate) result in the formation of 1-oxa-2-azaspiro[4.5]deca-2,6,9-trien-8-ones, illustrating the compound's relevance in synthesizing cyclic structures with potential applications in pharmaceuticals and organic materials (Kaçan et al., 1993).
Antiplasmodial Properties
The trifluoroacetamide group in compounds has been associated with antiplasmodial properties, suggesting that 2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide; hydrochloride may have potential applications in developing treatments for malaria. Research on N-trifluoroacetyl-indolyl acetamides highlights the exploration of such compounds for their in vitro antiplasmodial properties against Plasmodium falciparum (Mphahlele et al., 2017).
Electrophilic Fluorination
Compounds with trifluoroacetamide groups have been utilized as electrophilic fluorinating agents, indicating the potential use of 2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide; hydrochloride in introducing fluorine atoms into organic molecules. This is crucial for the development of pharmaceuticals and agrochemicals where the introduction of fluorine can significantly alter the biological activity and physical properties of compounds (Banks et al., 1996).
properties
IUPAC Name |
2,2,2-trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O2.ClH/c10-9(11,12)7(15)14-6-2-1-3-16-8(6)4-13-5-8;/h6,13H,1-5H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIZTGIGKMAEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CNC2)OC1)NC(=O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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